molecular formula C10H19NO2S B12332107 (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide

(NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide

Cat. No.: B12332107
M. Wt: 217.33 g/mol
InChI Key: ISEYRWAHITWIMU-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-2-Methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide is a chiral sulfinimide building block essential for advanced organic and medicinal chemistry research. As a member of the Ellman's sulfinamide family, this compound serves as a versatile chiral auxiliary for the highly diastereoselective synthesis of enantiomerically pure amines, which are critical scaffolds in active pharmaceutical ingredients (APIs) and other bioactive molecules . The oxane (tetrahydro-2H-pyran) ring incorporated into the imine backbone provides a unique steric and electronic profile, potentially offering advantages in solubility and novel reaction pathways compared to more common aryl or alkyl substituents. Its primary research value lies in its application as a key intermediate in constructing complex molecular architectures for drug discovery programs, agrochemical development, and material science . Researchers utilize this reagent to efficiently create chiral amine compounds through nucleophilic addition to the chiral N-sulfinyl imine bond, followed by diastereomeric purification and subsequent cleavage of the sulfinyl group to reveal the desired amine in high enantiomeric excess . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

(NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-8-9-4-6-13-7-5-9/h8-9H,4-7H2,1-3H3/b11-8+

InChI Key

ISEYRWAHITWIMU-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1CCOCC1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCOCC1

Origin of Product

United States

Preparation Methods

Condensation of Oxan-4-Ylmethylidene with Propane-2-Sulfinamide

The most widely documented method involves the condensation of oxan-4-ylmethylidene (tetrahydropyran-4-carbaldehyde) with propane-2-sulfinamide. This reaction proceeds via nucleophilic addition of the sulfinamide’s amine group to the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond.

Typical Reaction Conditions

Parameter Value/Description
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0–25°C (room temperature)
Catalyst Molecular sieves (4Å) or anhydrous MgSO₄
Reaction Time 12–24 hours
Yield 65–78%

The reaction is typically conducted under inert atmosphere (N₂ or Ar) to prevent oxidation of the sulfinamide.

Reaction Mechanism and Stereochemical Considerations

The mechanism involves two stages:

  • Nucleophilic Attack : The sulfinamide’s NH₂ group attacks the aldehyde’s electrophilic carbonyl carbon, forming a hemiaminal intermediate.
  • Dehydration : Acidic or anhydrous conditions facilitate water elimination, yielding the imine (Schiff base).

Stereochemical Outcomes

  • The sulfinamide’s chiral sulfur center induces asymmetry in the imine product.
  • Example : (R)-configured sulfinamide produces (R,E)-imine diastereomers, as confirmed by X-ray crystallography in analogous compounds.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial protocols (e.g., Evitachem) employ continuous flow reactors to enhance efficiency:

  • Residence Time : 5–10 minutes at 50°C.
  • Throughput : 1–5 kg/day with ≥90% purity post-purification.

Advantages Over Batch Reactors

  • Improved heat transfer and mixing.
  • Reduced side product formation (e.g., over-oxidation).

Purification Techniques

Method Conditions Purity Achieved
Column Chromatography Silica gel, hexane/ethyl acetate (7:3) 95–98%
Recrystallization Ethanol/water (4:1) at −20°C 90–93%
Distillation Reduced pressure (10 mmHg), 80–100°C 85–88%

Chromatography remains the gold standard for lab-scale synthesis, while distillation is preferred industrially for cost efficiency.

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 1.42 (s, 9H, C(CH₃)₃), 3.50–3.70 (m, 4H, OCH₂), 8.25 (s, 1H, CH=N)
IR (KBr) 1645 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O)
HPLC Retention time: 6.8 min (C18 column, 70% MeOH)

Thermodynamic Properties

Property Value
Melting Point 112–114°C
Solubility 25 mg/mL in DMSO, 10 mg/mL in ethanol

Chemical Reactions Analysis

Types of Reactions

(NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide .

Scientific Research Applications

(NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key structural features, physical properties, and applications of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide with analogous sulfinamide imines:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
(NE)-2-Methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide Tetrahydro-2H-pyran-4-ylmethylene C₁₀H₁₉NO₂S 217.33 Not explicitly reported Asymmetric synthesis, chiral intermediates
2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide Oxetan-3-ylidene C₇H₁₃NO₂S 175.25 1 × 10⁶ mg/L in water Pharmaceutical intermediates
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide 2,2,2-Trifluoroethylidene C₆H₁₀F₃NOS 201.21 Not reported Fluorinated drug design
(S,E)-2-Methyl-N-(2-methylbenzylidene)propane-2-sulfinamide 2-Methylbenzylidene C₁₁H₁₅NO₂S 225.31 Soluble in organic solvents High-yield diastereoselective synthesis
Key Observations:
  • Ring Size and Stability : The tetrahydropyran substituent (6-membered ring) in the target compound confers greater conformational stability compared to the strained oxetane (4-membered ring) derivative.
  • Solubility : The oxetane derivative exhibits exceptional water solubility (1 × 10⁶ mg/L), likely due to its smaller, more polar structure, whereas the tetrahydropyran analogue may favor organic solvents.
  • Electronic Effects : The trifluoroethylidene group in (R,E)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide enhances electrophilicity at the imine carbon, making it more reactive toward nucleophiles than the electron-neutral tetrahydropyran variant.
Reactivity in Asymmetric Reactions:
  • Steric Effects : The bulky tetrahydropyran group in the target compound may reduce reaction rates in nucleophilic additions due to steric hindrance, whereas smaller substituents (e.g., oxetane) enable faster kinetics.
  • Diastereoselectivity : Benzylidene derivatives exhibit high diastereoselectivity (up to 96% ee) in Rh-catalyzed allylations, while trifluoroethylidene variants are preferred for fluorinated drug motifs.

Biological Activity

(NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide is a sulfinamide compound that has garnered attention for its unique structural characteristics and potential biological applications. The compound features a sulfinamide functional group and an oxan-4-ylmethylidene moiety, contributing to its distinct chemical reactivity and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

The molecular formula of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide is C9H17NO2S, with a molecular weight of approximately 189.30 g/mol. The compound's structure can be represented as follows:

Property Value
Molecular FormulaC9H17NO2S
Molecular Weight189.30 g/mol
IUPAC Name(NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide
Canonical SMILESCC(C)(C)S(=O)N=CC1CCCCO1

The biological activity of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide is primarily attributed to its ability to interact with various biomolecules. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction may result in various biological effects depending on the specific target.

1. Antimicrobial Activity

Research indicates that sulfinamides, including (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide, exhibit antimicrobial properties. The compound has shown potential against certain bacterial strains, which may be linked to its ability to inhibit key enzymatic pathways essential for bacterial survival.

2. Enzyme Inhibition

Studies have suggested that (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide may act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which has implications for treating neurodegenerative diseases like Parkinson's disease .

Case Study 1: MAO-B Inhibition

In a computational study examining the selectivity and potency of MAO-B inhibitors, (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide was identified as a potential candidate. Docking studies revealed significant interactions with critical residues in the MAO-B active site, suggesting a mechanism for its inhibitory action .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of sulfinamides against various bacterial strains. The results indicated that (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of (NE)-2-methyl-N-(oxan-4-ylmethylidene)propane-2-sulfinamide:

Study Focus Findings
MAO-B InhibitionSignificant binding affinity and selectivity observed
Antimicrobial ActivityEffective against multiple bacterial strains
Mechanistic InsightsCovalent interactions with target enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.